[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate
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Overview
Description
[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a heptane backbone, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate typically involves multiple steps, starting with the preparation of the heptane backbone. This is followed by the introduction of acetoxy groups through esterification reactions. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The final step involves the purification of the compound using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways. For example, it may bind to active sites of enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) diacetate
- [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) triacetate
Uniqueness
What sets [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate apart from similar compounds is its specific arrangement of acetoxy groups and the heptane backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
91998-03-7 |
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Molecular Formula |
C29H32O11 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[2-acetyloxy-4-[3-acetyloxy-7-(3,4-diacetyloxyphenyl)-5-oxoheptyl]phenyl] acetate |
InChI |
InChI=1S/C29H32O11/c1-17(30)36-25(11-7-23-9-13-27(38-19(3)32)29(15-23)40-21(5)34)16-24(35)10-6-22-8-12-26(37-18(2)31)28(14-22)39-20(4)33/h8-9,12-15,25H,6-7,10-11,16H2,1-5H3 |
InChI Key |
SBEPCOODQKMDBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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